N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC11018857
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O2 |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H15N3O2/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23) |
| Standard InChI Key | JDVNPLJGBQLTNO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure combines three distinct moieties:
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A 7-methylimidazo[1,2-a]pyridine core, which provides rigidity and planar aromaticity conducive to π-π stacking interactions with biological targets .
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A 2-phenyl substituent, enhancing lipophilicity and potential binding to hydrophobic enzyme pockets.
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A furan-2-carboxamide group at position 3, introducing hydrogen-bonding capabilities via the carboxamide’s carbonyl and amine groups.
The IUPAC name, N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide, systematically describes this arrangement. The SMILES notation (CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4) and InChIKey (JDVNPLJGBQLTNO-UHFFFAOYSA-N) provide unambiguous representations for computational and database applications.
Table 1: Chemical Identifiers of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.3 g/mol |
| SMILES | CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
| InChIKey | JDVNPLJGBQLTNO-UHFFFAOYSA-N |
| PubChem CID | 843176 |
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound remains unpublished, related imidazo[1,2-a]pyridines exhibit monoclinic crystal systems with P2₁/c space groups, as seen in the Cambridge Structural Database (CSD) entry 218059 for 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one . Spectroscopic characterization likely involves:
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NMR: Distinct signals for the methyl group (~δ 2.5 ppm), furan protons (~δ 6.5–7.5 ppm), and aromatic pyridine/phenyl residues .
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HRMS: A molecular ion peak at m/z 317.1165 (calculated for ).
Synthesis and Analytical Characterization
Analytical Techniques
HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity >95%.
FT-IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) .
Pharmacological Relevance
Biological Targets
The compound’s structure suggests affinity for:
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Kinases: The planar imidazopyridine core may compete with ATP in kinase binding pockets, analogous to FDA-approved kinase inhibitors .
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GPCRs: The phenyl and furan groups resemble pharmacophores in serotonin and dopamine receptor ligands .
Table 2: Comparative Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
| Compound | Biological Activity | Reference |
|---|---|---|
| Zolpidem | GABAₐ receptor modulation | |
| Alpidem | Anxiolytic (peripheral benzodiazepine receptor) | |
| Query Compound | Predicted kinase inhibition |
Structure-Activity Relationship (SAR)
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Methyl Group (C7): Enhances metabolic stability by shielding against oxidative demethylation .
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Phenyl Ring (C2): Increases lipophilicity, improving blood-brain barrier permeability.
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Furan-2-carboxamide (C3): The carboxamide’s hydrogen-bonding potential may enhance target selectivity.
Physicochemical Properties
Calculated Properties
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LogP: 3.2 (predicted via ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability.
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pKa: 4.1 (carboxamide proton), suggesting ionization at physiological pH.
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with co-solvents like DMSO.
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Thermal Stability: Decomposition temperature >200°C, typical for fused heterocycles .
Applications in Medicinal Chemistry
Antimicrobial Activity
The furan moiety, known for disrupting bacterial cell membranes, may synergize with the imidazopyridine core to enhance Gram-positive antibacterial effects .
Future Directions and Challenges
Synthetic Optimization
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Developing one-pot methodologies to streamline the synthesis.
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Exploring biocatalytic routes for enantioselective amide bond formation .
Preclinical Development
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In vitro profiling: Screening against kinase panels and GPCR assays.
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ADMET studies: Assessing hepatotoxicity and CYP450 inhibition risks.
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